7-Hydroxyquinoline-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-hydroxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-6-4-8(10(13)14)7-2-1-3-11-9(7)5-6/h1-5,12H,(H,13,14) |
InChI Key |
JKHDXDRAOQTJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
Hydrothermal Synthesis of 7-Hydroxyquinoline (Related Precursor)
Although this method is for 7-hydroxyquinoline (without the carboxylic acid group), it provides useful insight into hydroxy substitution on quinoline rings.
- Reaction Conditions : 7-bromoquinoline is reacted with sodium hydroxide and cuprous oxide in water at 130 °C for 6 hours in a hydrothermal reactor.
- Procedure : Sodium hydroxide (3 mmol) is dissolved in water (5 mL), then 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol) are added. The mixture is stirred at 130 °C for 6 hours.
- Workup : After cooling, pH is adjusted to 8 with dilute HCl, extracted with ethyl acetate, concentrated, and purified by column chromatography.
- Yield : 78%
This method demonstrates the nucleophilic substitution of bromine by hydroxyl on the quinoline ring facilitated by copper(I) oxide catalysis under hydrothermal conditions.
Multi-Step Synthesis of 7-Hydroxyquinoline-4-carboxylic Acid (Analogous to 5-carboxylic Acid)
A patented synthetic route (CN112500341A/B) describes a multi-step synthesis starting from 6-bromoisatin, which is structurally related and can be adapted for the 5-carboxylic acid isomer with modifications.
Stepwise Synthesis:
| Step | Reaction Description | Key Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Rearrangement of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid | 6-bromoisatin, pyruvic acid, 15% NaOH, heated at 100 °C for 3 hours | Solid isolated by filtration after acidification |
| 2 | Elimination reaction in nitrobenzene to obtain 7-bromoquinoline-4-carboxylic acid | Nitrobenzene solvent, reflux conditions | Purification by filtration and washing |
| 3 | Esterification to 7-bromoquinoline-4-carboxylic acid methyl ester | Methanol, thionyl chloride, reflux overnight, periodic addition of thionyl chloride | Yield ~80.5% |
| 4 | Palladium-catalyzed amination to methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate | Cesium carbonate, NH2-Boc, Xantphos, Pd(OAc)2, 1,4-dioxane, reflux under N2 for 3 hours | Yield ~98% |
| 5 | Deprotection of Boc group to methyl 7-aminoquinoline-4-carboxylate | HCl in methanol, room temp 1 h + 50 °C 2 h | Filtration and drying |
| 6 | Diazotization and hydroxy substitution to methyl 7-hydroxyquinoline-4-carboxylate | Acetic acid, water, conc. H2SO4, NaNO2 at 0 °C, then reflux in 10% H2SO4 | Purification by filtration |
| 7 | Hydrolysis of methyl ester to 7-hydroxyquinoline-4-carboxylic acid | 10% NaOH aqueous solution, 60 °C for 3 hours, acidification to pH 2 | Final product isolated by filtration |
This route is notable for:
- Use of inexpensive, readily available raw materials (6-bromoisatin, pyruvic acid).
- Avoidance of highly toxic reagents.
- High total yield and scalability.
- Mild reaction conditions and straightforward purification steps.
Although the patent specifically describes the 4-carboxylic acid isomer, the methodology can be adapted for the 5-carboxylic acid position by selecting appropriate starting materials and controlling regioselectivity.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrothermal Cu2O catalyzed substitution | 7-bromoquinoline | NaOH, Cu2O, water | Nucleophilic substitution | 78% | Simple, direct substitution, mild conditions | Limited to hydroxyquinoline without carboxylation |
| Multi-step from 6-bromoisatin | 6-bromoisatin, pyruvic acid | NaOH, nitrobenzene, MeOH, SOCl2, Pd catalyst, NaNO2, H2SO4 | Rearrangement, elimination, esterification, amination, diazotization, hydrolysis | High overall yield (80%+ in key steps) | Economical, scalable, avoids toxic reagents, versatile | Multi-step, requires palladium catalyst |
Research Discoveries and Perspectives
- The patented multi-step synthesis is a significant advancement over previous methods that used expensive or difficult-to-obtain reagents and catalysts.
- The use of 6-bromoisatin as a starting material is innovative, providing a simpler and cost-effective route.
- Palladium-catalyzed amination with Boc-protected amines allows selective functionalization, improving yields and purity.
- Diazotization followed by hydroxy substitution is a classical, reliable method for introducing the hydroxy group at the desired position.
- Hydrolysis under mild alkaline conditions ensures the final carboxylic acid is obtained without decomposition.
- The methodology is amenable to scale-up, facilitating industrial production.
Summary Table of Key Reaction Conditions for 7-Hydroxyquinoline-4-carboxylic Acid Synthesis
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Rearrangement | 6-bromoisatin, pyruvic acid, 15% NaOH | 100 °C | 3 h | Formation of quinoline dicarboxylic acid |
| Elimination | Nitrobenzene solvent | Reflux | Several hours | Conversion to mono-carboxylic acid |
| Esterification | Methanol, SOCl2 | Reflux overnight | ~16-24 h | Methyl ester formation |
| Amination | Cs2CO3, NH2-Boc, Pd(OAc)2, Xantphos, 1,4-dioxane | Reflux under N2 | 3 h | Pd-catalyzed coupling |
| Deprotection | HCl in MeOH | RT then 50 °C | 3 h total | Removal of Boc protecting group |
| Diazotization | NaNO2, conc. H2SO4, acetic acid/water | 0 °C then reflux | ~1 h | Hydroxy substitution |
| Hydrolysis | 10% NaOH aqueous | 60 °C | 3 h | Conversion to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Hydroxyquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes.
Pathways Involved: By inhibiting these enzymes, the compound can modulate epigenetic processes, including histone demethylation and nucleic acid demethylation. This leads to alterations in gene expression and cellular functions, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 7-hydroxyquinoline-5-carboxylic acid, highlighting differences in substituent positions, molecular properties, and applications:
Key Research Findings
Structural Isomerism: 5-Hydroxyquinoline-3-carboxylic acid shares the same molecular formula as the target compound but differs in substituent positions, leading to distinct solubility profiles and hydrogen-bonding interactions . 5-Hydroxyisoquinoline-4-carboxylic acid demonstrates how the isoquinoline core alters electronic distribution and biological target affinity compared to quinoline derivatives .
Oxolinic acid’s fused dioxolo ring and ethyl group expand its applications to agriculture, contrasting with the pharmaceutical focus of simpler quinoline-carboxylic acids .
Biological Activity: 5-Bromo-8-hydroxyquinoline-7-carboxylic acid highlights the role of halogens in improving bioactivity, particularly in metal chelation and antimicrobial contexts . 5-Amino-6-quinolinecarboxylic acid (CAS: 181283-83-0) exemplifies how amino groups can modulate interactions with biological targets, such as enzymes or DNA .
Acidity and Reactivity: The absence of a hydroxyl group in 5-quinolinecarboxylic acid reduces its acidity compared to this compound, limiting its utility in pH-sensitive applications .
Q & A
Q. What are the recommended synthetic routes for 7-hydroxyquinoline-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of quinolinecarboxylic acid derivatives typically involves condensation reactions or functional group modifications. For example, analogous compounds like 2-hydroxyquinoxaline are synthesized via condensation of glyoxylic acid with o-phenylenediamine under controlled pH and temperature . For this compound, a plausible route could involve cyclization of precursor amines or oxidation of substituted quinolines. Reaction parameters such as solvent polarity (e.g., aqueous vs. organic), catalysts (e.g., acid/base), and temperature must be optimized to avoid side products like over-oxidized species or incomplete cyclization.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : The aromatic proton environment in the quinoline ring (δ 7.5–9.0 ppm) and hydroxyl/carboxylic acid protons (broad signals in DMSO-d6) provide structural clues.
- IR : Stretching vibrations for -OH (3200–3500 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₉NO₃ requires m/z 203.0582). Cross-referencing with databases like PubChem ensures accuracy .
Q. What are the stability considerations for this compound under varying pH and storage conditions?
Quinoline derivatives with hydroxyl and carboxylic acid groups are prone to degradation under extreme pH. For instance, acidic conditions may protonate the quinoline nitrogen, altering solubility, while alkaline conditions could deprotonate the carboxylic acid, increasing reactivity. Storage at 4°C in inert atmospheres (argon) and desiccated environments minimizes hydrolysis and oxidation .
Q. Which solvents are compatible with this compound for experimental applications?
Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxyl and carboxylic acid groups. However, DMSO may interfere in biological assays, requiring solvent exchange to aqueous buffers via lyophilization. Avoid chlorinated solvents (e.g., chloroform) due to potential halogenation side reactions .
Q. How does the chelating capacity of this compound influence its role in metal-catalyzed reactions?
The hydroxyl and carboxylic acid groups enable coordination with transition metals (e.g., Fe³⁺, Cu²⁺), making it a potential ligand in catalysis. Chelation can modulate redox properties and stabilize intermediates. Competitive binding studies using EDTA or UV-Vis spectroscopy quantify metal affinity .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Discrepancies in antimicrobial or anticancer assays often arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using CLSI guidelines, validate compound purity via HPLC (>98%), and employ orthogonal assays (e.g., MIC vs. time-kill curves) .
Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., electrophilic quinoline ring). Molecular docking with target proteins (e.g., bacterial topoisomerases) evaluates binding affinity. Software like AutoDock Vina or Schrödinger Suite optimizes ligand-protein interactions .
Q. What methodologies optimize the regioselective functionalization of this compound?
Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysts (Pd, Cu) enables selective substitution at the 2-, 3-, or 8-positions. Protecting the carboxylic acid as a methyl ester prevents undesired side reactions during halogenation or alkylation .
Q. How do structural modifications (e.g., halogenation, methoxylation) alter the photophysical properties of this compound?
Electron-withdrawing groups (Cl, F) redshift absorption/emission spectra by stabilizing excited states. Methoxy groups enhance fluorescence quantum yield via electron donation. Time-resolved fluorescence spectroscopy and TD-DFT simulations correlate substituent effects with photostability .
Q. What analytical workflows address batch-to-batch variability in synthetic this compound?
Implement Quality by Design (QbD) principles:
- DoE (Design of Experiments) : Screen reaction parameters (temperature, stoichiometry) for critical quality attributes (CQA).
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring.
- Multivariate Analysis (MVA) : PCA or PLS models identify sources of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
